Home > Products > Screening Compounds P100147 > N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride
N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride - 2108381-92-4

N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride

Catalog Number: EVT-1725364
CAS Number: 2108381-92-4
Molecular Formula: C17H25Cl2N3
Molecular Weight: 342.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride is a compound of interest primarily in pharmacological research due to its potential therapeutic effects. This compound features a tetrahydroacridine core, which is known for its activity as a cholinesterase inhibitor, making it relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The dihydrochloride salt form enhances its solubility and bioavailability.

Source

The compound can be synthesized through various methods that involve the reaction of tetrahydroacridine derivatives with diamines. Research articles and patents provide detailed methodologies for its synthesis and characterization, indicating its significance in medicinal chemistry .

Classification

N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride is classified as an organic compound with both amine and aromatic characteristics. It falls under the category of alkaloids due to its nitrogen-containing structure and is particularly noted for its role as a cholinesterase inhibitor.

Synthesis Analysis

Methods

The synthesis of N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride typically involves the following steps:

  1. Preparation of Tetrahydroacridine Derivative: The initial step often includes the synthesis of a tetrahydroacridine derivative through cyclization reactions involving appropriate precursors such as aniline derivatives and carbonyl compounds .
  2. Reaction with Diamines: The tetrahydroacridine derivative is then reacted with butane-1,4-diamine under controlled conditions (usually elevated temperatures) to form the desired product. This step may involve the use of solvents such as toluene and catalysts like p-toluenesulfonic acid .
  3. Formation of Dihydrochloride Salt: The final product is converted into its dihydrochloride salt form by treatment with hydrochloric acid to improve its solubility for pharmaceutical applications .

Technical Details

The synthesis process generally yields high purity compounds, often characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm structure and composition .

Molecular Structure Analysis

Structure

The molecular structure of N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride includes:

  • A tetrahydroacridine core which contributes to its biological activity.
  • A butane chain connecting two amine groups (primary amines), which enhances its interaction with biological targets.

Data

The molecular formula is C14_{14}H20_{20}Cl2_{2}N2_{2}, indicating the presence of two chlorine atoms due to the dihydrochloride form. The compound's molecular weight is approximately 303.23 g/mol.

Chemical Reactions Analysis

Reactions

N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride participates in several chemical reactions:

  • Cholinesterase Inhibition: As a cholinesterase inhibitor, it competes with acetylcholine at the active site of the enzyme, thereby prolonging the action of acetylcholine in synaptic transmission .

Technical Details

The kinetics of inhibition can be analyzed using Lineweaver-Burk plots to determine parameters such as KiK_i (inhibition constant), which provides insights into its potency against cholinesterases .

Mechanism of Action

Process

The mechanism by which N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride exerts its effects involves:

  1. Binding to Cholinesterase: The compound binds reversibly to the active site of cholinesterase enzymes.
  2. Inhibition of Acetylcholine Breakdown: By inhibiting these enzymes, it leads to increased levels of acetylcholine in synapses.

Data

Studies have shown that this compound can significantly enhance cognitive function in models of Alzheimer's disease by improving cholinergic transmission .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Highly soluble in water due to the presence of hydrochloride groups.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but should be stored away from light and moisture.
  • Melting Point: Specific melting points may vary based on purity but are typically around 200°C.

Relevant analyses often include thermal stability assessments and solubility tests in various solvents .

Applications

Scientific Uses

N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride has several applications:

  • Neuropharmacology: Used in research aimed at understanding and treating neurodegenerative diseases like Alzheimer's.
  • Cholinergic Research: Serves as a model compound for studying cholinergic signaling pathways and developing new therapeutic agents.

Its dual action as both a cholinesterase inhibitor and potential modulator of cannabinoid receptors indicates further avenues for exploration in pharmacological research .

Introduction to Multitarget-Directed Ligands in Neurodegenerative Disease Research

Role of Acetylcholinesterase (AChE) and Glycogen Synthase Kinase-3β (GSK-3β) Dual Inhibition in Alzheimer’s Disease Pathophysiology

Alzheimer's disease (AD) pathophysiology involves multiple interconnected pathological processes, including cholinergic deficit, amyloid-beta (Aβ) aggregation, tau protein hyperphosphorylation, and neuroinflammation. The complex nature of AD has necessitated a shift from single-target agents to multitarget-directed ligands (MTDLs) that simultaneously address several pathological pathways. Dual inhibition of acetylcholinesterase (AChE) and glycogen synthase kinase-3β (GSK-3β) represents a promising therapeutic strategy, as these targets regulate distinct yet complementary pathways in AD progression [4] [7].

AChE inhibitors increase acetylcholine levels in synaptic clefts, counteracting the cholinergic deficit characteristic of AD. Beyond its catalytic function, AChE promotes amyloid aggregation through interactions with its peripheral anionic site (PAS). Simultaneously, GSK-3β is a key kinase involved in tau hyperphosphorylation, leading to neurofibrillary tangle formation and neuronal death. Inhibition of GSK-3β reduces tau pathology and modulates amyloid precursor protein (APP) processing, thereby decreasing Aβ production [7]. The compound N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride embodies this dual-target approach through its structural configuration: The tetrahydroacridine moiety binds AChE's catalytic site, while the extended diamine linker enables interactions with PAS, potentially disrupting Aβ aggregation. Additionally, tacrine-based hybrids have demonstrated downstream effects on GSK-3β-mediated pathways by reducing oxidative stress and neuroinflammation, further supporting their multitarget potential [4] [5].

Table 1: Comparative Cholinesterase Inhibition Profiles of Tacrine Derivatives

CompoundhAChE IC₅₀ (μM)hBChE IC₅₀ (μM)Selectivity (BChE/AChE)
Tacrine (THA)0.42 ± 0.0910.08 ± 1.6824.0
7-MEOTA24.96 ± 4.8796.90 ± 16.183.9
Ethylenediamine derivative5.02 ± 0.986.02 ± 1.011.2
Butanediamine derivative*0.47 ± 0.090.11 ± 0.020.2
N-(THA-9-yl)propane-1,3-diamine0.53 ± 0.101.39 ± 0.232.6

*Refers to structural analogs of N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride [4] [7]

Structural Evolution of Tacrine Derivatives as Cholinesterase Inhibitors

The development of tacrine derivatives has progressed through strategic structural modifications aimed at enhancing efficacy while reducing hepatotoxicity. Tacrine (9-amino-1,2,3,4-tetrahydroacridine, THA), the first FDA-approved AD drug, was withdrawn due to dose-dependent hepatotoxicity. This limitation prompted the design of novel analogs, including 7-methoxytacrine (7-MEOTA) with improved safety profiles [7]. Subsequent innovations focused on bifunctional hybrids incorporating tacrine linked to secondary pharmacophores via alkyl diamines, yielding compounds with dual binding to both catalytic and peripheral sites of AChE.

The molecular evolution culminated in N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride (Molecular Formula: C₁₇H₂₅Cl₂N₃; Molecular Weight: 342.3 g/mol), which features a tetrahydroacridine core connected to a butane-1,4-diamine linker terminated with protonated amines. This configuration enables optimal spanning distance (≈14Å) between the tacrine unit binding at the catalytic anionic site (CAS) and the terminal ammonium interacting with PAS [4]. The butane-1,4-diamine linker provides superior flexibility and length compared to shorter ethylene diamine analogs, enhancing dual-site binding capability. Synthesis follows a nucleophilic displacement pathway: 9-Chloro-1,2,3,4-tetrahydroacridine undergoes reaction with 1,4-diaminobutane in phenol solvent, followed by salt formation with HCl to yield the dihydrochloride [4]. The dihydrochloride salt form significantly enhances water solubility and bioavailability, addressing a critical limitation of early tacrine derivatives [6].

Rationale for Hybrid Molecular Architectures in Multi-Target Drug Development

Hybrid molecular architectures represent a rational design strategy for addressing the multifactorial nature of neurodegenerative diseases. These compounds integrate two pharmacophores—a cholinesterase inhibitor and a secondary bioactive moiety—connected through a tunable alkyl linker [5] [7]. The structural design of N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride exemplifies this approach, where the tetrahydroacridine unit serves as the primary AChE inhibitor, while the diamine component contributes to additional biological activities.

The butane-1,4-diamine chain provides more than just spatial separation; it enables:

  • Peripheral site engagement: The terminal ammonium ion forms cation-π interactions with PAS residues, disrupting AChE-induced Aβ aggregation [4].
  • Solubility enhancement: Protonation of both terminal amines dramatically improves aqueous solubility (>100-fold vs. free base), facilitating blood-brain barrier penetration [6].
  • Metal chelation potential: The diamine structure may coordinate biometals (Cu²⁺/Fe²⁺) involved in oxidative stress and Aβ aggregation [7].
  • Extended pharmacological profile: The flexible linker enables interaction with secondary targets like cannabinoid receptors when hybridized with appropriate pharmacophores [5].

Table 2: Structural Features of Tacrine-Based Diamine Derivatives

Structural FeatureEthylenediamine DerivativeButanediamine DerivativeSignificance
Molecular FormulaC₁₅H₂₁Cl₂N₃C₁₇H₂₅Cl₂N₃Increased molecular complexity
Molecular Weight314.3 g/mol342.3 g/molOptimal for CNS penetration
Linker Length (Atoms)24Enhanced PAS interaction
IC₅₀ hAChE5.02 ± 0.98 μM0.47 ± 0.09 μM10-fold potency improvement
Chemical StabilityModerateHighDihydrochloride salt formation
Synthetic Yield70-85%70-95%Scalable production

The effectiveness of this design paradigm is evidenced by the compound's exceptional AChE inhibitory potency (IC₅₀ = 0.47 μM), representing a ~1000-fold improvement over tacrine (IC₅₀ = 420 nM). Molecular docking studies confirm dual binding modality: The acridine core engages in π-π stacking with Trp84 in CAS, while the protonated terminal amine forms salt bridges with Asp72 in PAS [4] [7]. This dual-site engagement not only enhances enzyme inhibition but also reduces Aβ aggregation promoted by AChE-PAS interactions. Furthermore, the hybrid structure demonstrates neuroprotective activity, reducing H₂O₂-induced apoptosis in PC12 cells by 62% compared to tacrine (28%) through suppression of oxidative stress and caspase activation [4].

Properties

CAS Number

2108381-92-4

Product Name

N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride

IUPAC Name

N'-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine;dihydrochloride

Molecular Formula

C17H25Cl2N3

Molecular Weight

342.3 g/mol

InChI

InChI=1S/C17H23N3.2ClH/c18-11-5-6-12-19-17-13-7-1-3-9-15(13)20-16-10-4-2-8-14(16)17;;/h1,3,7,9H,2,4-6,8,10-12,18H2,(H,19,20);2*1H

InChI Key

ZIUPOKKSIRGVPU-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCN.Cl.Cl

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCN.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.